molecular formula C17H25N3O4S B497987 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide CAS No. 898640-81-8

2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide

Cat. No.: B497987
CAS No.: 898640-81-8
M. Wt: 367.5g/mol
InChI Key: IPZKBMKBCKIDLW-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide is a complex organic compound that features an imidazole ring, a sulfonamide group, and multiple ethoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as nickel, and specific reagents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the sulfonamide group can interact with amino acid residues in proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and interactions. This versatility makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,5-diethoxy-N-(3-imidazol-1-ylpropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-4-23-15-12-17(16(24-5-2)11-14(15)3)25(21,22)19-7-6-9-20-10-8-18-13-20/h8,10-13,19H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKBMKBCKIDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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